suberosol B
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Overview
Description
suberosol B is a natural product found in Beilschmiedia erythrophloia and Subergorgia suberosa with data available.
Scientific Research Applications
Anti-HIV Properties
Suberosol B, a compound found in Polyalthia suberosa, has demonstrated anti-HIV activity. In a study, it was isolated as a new C31 lanostane-type triterpene and showed significant anti-HIV replication activity in H9 lymphocyte cells (Li et al., 1993).
Antitubercular Activity
Suberosol B has also shown effectiveness against tuberculosis. A study found that it, along with erythrophloin C, exhibited antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in treating this infectious disease (Yang et al., 2009).
Anti-Cancer Potential
In the context of cancer treatment, Suberosin, a related compound, was found to enhance the effects of radiotherapy or hyperthermia in reducing the viability of MCF-7 breast cancer cells. This suggests a potential role for Suberosol B in cancer treatment, given the similar properties shared with Suberosin (Nodooshan et al., 2020).
Immunomodulatory Effects
Suberosin, closely related to Suberosol B, has demonstrated effects on the proliferation of human peripheral blood mononuclear cells. This suggests possible applications of Suberosol B in modulating immune responses, although direct evidence for Suberosol B's effects in this area is limited (Chen et al., 2007).
Other Potential Applications
While not directly related to Suberosol B, studies on compounds from similar sources, such as Polyalthia suberosa, have revealed a wide range of biological activities, including hypoglycemic, hypolipidemic, antibacterial, and antioxidant effects. These studies indicate a broad potential for natural compounds from these sources in various therapeutic applications (Sudasinghe & Peiris, 2018).
properties
Product Name |
suberosol B |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R,3R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-3-ol |
InChI |
InChI=1S/C15H24O2/c1-9-5-6-13-15(4,17-13)12(16)7-11-10(9)8-14(11,2)3/h10-13,16H,1,5-8H2,2-4H3/t10-,11-,12-,13-,15-/m1/s1 |
InChI Key |
FWFSLBQGEMBSLF-FTQJZPFOSA-N |
Isomeric SMILES |
C[C@@]12[C@H](O1)CCC(=C)[C@H]3CC([C@@H]3C[C@H]2O)(C)C |
Canonical SMILES |
CC1(CC2C1CC(C3(C(O3)CCC2=C)C)O)C |
synonyms |
suberosol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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